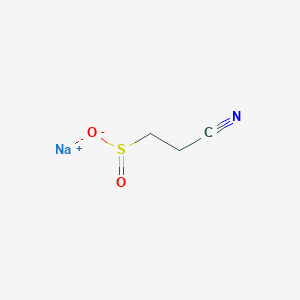
4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-fluorophenyl group and a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-ol typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: The major products include 4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-one or 4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-al.
Reduction: The major product is 4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of pain and inflammation.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-chloro-3-trifluoromethylphenyl)methyl]piperidin-4-ol
- 4-[(4-chloro-3-bromophenyl)methyl]piperidin-4-ol
- 4-[(4-chloro-3-methylphenyl)methyl]piperidin-4-ol
Uniqueness
4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C12H15ClFNO |
|---|---|
Molekulargewicht |
243.70 g/mol |
IUPAC-Name |
4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15ClFNO/c13-10-2-1-9(7-11(10)14)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI-Schlüssel |
LKNDBYZQDXKYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)

![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)


![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)




![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)

